molecular formula C25H23N7O3 B2876299 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1172475-10-3

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2876299
CAS No.: 1172475-10-3
M. Wt: 469.505
InChI Key: OWDFJURKFTVLII-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .


Synthesis Analysis

The synthesis of this compound involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their biological activities, including antimicrobial, anticancer, and insecticidal potentials. For example, novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one through [3+2] cycloaddition have been investigated for their structural properties and potential biological applications (Rahmouni et al., 2014). These studies suggest that the structural framework of pyrazolo[3,4-d]pyrimidine is versatile for developing compounds with desirable biological activities.

Antimicrobial and Anticancer Agents

Further research into pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with significant antimicrobial and anticancer properties. For instance, certain pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized as potential antimicrobial and anticancer agents, showing higher activity than reference drugs in some cases (Hafez et al., 2016). This highlights the compound's potential in pharmacological research and drug development.

Imaging and Diagnostic Applications

Compounds related to pyrazolo[3,4-d]pyrimidine have also found applications in imaging and diagnostics. For example, substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines have been synthesized for the study of the peripheral benzodiazepine receptor using positron emission tomography (PET), indicating their usefulness in neurodegenerative disorder imaging (Fookes et al., 2008).

Chemical Synthesis and Material Science

Beyond biological applications, research on pyrazolo[3,4-d]pyrimidine derivatives extends to material science and chemical synthesis, showcasing the compound's utility in developing new materials and chemical reactions. For instance, complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols have been studied for their formation, structure, and stability, which could be relevant in material science and coordination chemistry (Erkin et al., 2017).

Properties

IUPAC Name

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-15-9-10-18(11-16(15)2)31-23-20(13-26-31)24(34)29-25(28-23)32-21(12-17(3)30-32)27-22(33)14-35-19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDFJURKFTVLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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